3-(4-Bromophenyl)propanoyl chloride 3-(4-Bromophenyl)propanoyl chloride
Brand Name: Vulcanchem
CAS No.: 55394-81-5
VCID: VC8124425
InChI: InChI=1S/C9H8BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2
SMILES: C1=CC(=CC=C1CCC(=O)Cl)Br
Molecular Formula: C9H8BrClO
Molecular Weight: 247.51 g/mol

3-(4-Bromophenyl)propanoyl chloride

CAS No.: 55394-81-5

Cat. No.: VC8124425

Molecular Formula: C9H8BrClO

Molecular Weight: 247.51 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)propanoyl chloride - 55394-81-5

Specification

CAS No. 55394-81-5
Molecular Formula C9H8BrClO
Molecular Weight 247.51 g/mol
IUPAC Name 3-(4-bromophenyl)propanoyl chloride
Standard InChI InChI=1S/C9H8BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2
Standard InChI Key QDDFDICITFVSCB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC(=O)Cl)Br
Canonical SMILES C1=CC(=CC=C1CCC(=O)Cl)Br

Introduction

Structural and Physicochemical Properties

Molecular Identity and Characterization

3-(4-Bromophenyl)propanoyl chloride belongs to the class of α-substituted acyl chlorides, with the systematic IUPAC name 3-(4-bromophenyl)propanoyl chloride. Its molecular formula is C9H8BrClO\text{C}_9\text{H}_8\text{BrClO}, yielding a molecular weight of 247.52 g/mol . The bromine atom at the para position of the phenyl ring enhances the compound’s polarity and susceptibility to electrophilic substitution reactions, while the acyl chloride group (COCl-\text{COCl}) confers high reactivity toward nucleophiles.

Key spectroscopic identifiers include:

  • IR: Strong absorption bands at ~1800 cm1^{-1} (C=O stretch of acyl chloride) and ~550 cm1^{-1} (C-Br stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 7.45–7.30 (m, 4H, Ar-H), δ 3.10 (t, 2H, CH2-\text{CH}_2-COCl), and δ 2.80 (t, 2H, Ar-CH2_2-) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the chlorination of 3-(4-bromophenyl)propanoic acid. Two methods are prevalent:

Thionyl Chloride Method

Reaction with thionyl chloride (SOCl2\text{SOCl}_2) under reflux in anhydrous dichloromethane yields the acyl chloride with SO2\text{SO}_2 and HCl\text{HCl} as byproducts:

3-(4-Bromophenyl)propanoic acid+SOCl23-(4-Bromophenyl)propanoyl chloride+SO2+HCl\text{3-(4-Bromophenyl)propanoic acid} + \text{SOCl}_2 \rightarrow \text{3-(4-Bromophenyl)propanoyl chloride} + \text{SO}_2 \uparrow + \text{HCl} \uparrow

Typical conditions:

  • Temperature: 40–50°C (reflux).

  • Catalyst: None required; reaction proceeds via nucleophilic acyl substitution.

  • Yield: >85% after distillation .

Oxalyl Chloride Method

Alternative protocols employ oxalyl chloride ((COCl)2(\text{COCl})_2) with catalytic DMF\text{DMF}:

3-(4-Bromophenyl)propanoic acid+(COCl)2DMF3-(4-Bromophenyl)propanoyl chloride+2CO2+HCl\text{3-(4-Bromophenyl)propanoic acid} + (\text{COCl})_2 \xrightarrow{\text{DMF}} \text{3-(4-Bromophenyl)propanoyl chloride} + 2\text{CO}_2 \uparrow + \text{HCl} \uparrow

Conditions :

  • Solvent: Anhydrous CH2Cl2\text{CH}_2\text{Cl}_2.

  • Temperature: 0°C to room temperature.

  • Yield: ~90% (crude, used without purification in subsequent steps).

Industrial-Scale Manufacturing

Continuous flow reactors are preferred for large-scale production due to enhanced control over exothermic reactions and improved safety profiles. Key parameters include:

  • Residence Time: 5–10 minutes.

  • Temperature Gradient: 25°C (inlet) to 50°C (outlet).

  • Purity: ≥98% (by GC-MS).

Chemical Reactivity and Applications

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with nucleophiles:

NucleophileProductConditionsApplication Example
AminesAmidesRT, Et3N\text{Et}_3\text{N}Drug intermediates (e.g., NSAIDs)
AlcoholsEstersReflux, toluenePolymer precursors
ThiolsThioestersCH2Cl2\text{CH}_2\text{Cl}_2, 0°CBioconjugation probes

Suzuki-Miyaura Coupling

The bromophenyl moiety enables palladium-catalyzed cross-coupling with boronic acids:

3-(4-Bromophenyl)propanoyl chloride+Ar-B(OH)2Pd(PPh3)4,K2CO33-(4-Ar-phenyl)propanoyl chloride+B(OH)3\text{3-(4-Bromophenyl)propanoyl chloride} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{3-(4-Ar-phenyl)propanoyl chloride} + \text{B(OH)}_3

This reaction expands access to biaryl derivatives for optoelectronic materials .

Molecular Diode Fabrication

In a landmark study , 3-(4-bromophenyl)propanoyl chloride was used to synthesize ferrocene-alkanethiol SAMs on gold surfaces. Key steps:

  • Acylation: React with ferrocene in CH2Cl2\text{CH}_2\text{Cl}_2 using AlCl3\text{AlCl}_3 to form a ketone intermediate.

  • SAM Formation: Immobilize thiol-terminated derivatives on Au electrodes.

  • Device Performance: Rectification ratios of ~10210^2 at ±1 V, suitable for molecular-scale electronics.

Polymer Synthesis

Copolymerization with ethylene glycol diacrylate yields brominated polyesters with tunable thermal properties (TgT_g: 60–120°C) .

Comparative Analysis with Analogues

Halogenated Derivatives

CompoundX\text{X}Reactivity with PhB(OH)2\text{PhB(OH)}_2LC50\text{LC}_{50} (Daphnia magna, mg/L)
3-(4-Bromophenyl)propanoyl chlorideBrHigh (k = 0.15 min1^{-1}) 12.5
3-(4-Chlorophenyl)propanoyl chlorideClModerate (k = 0.09 min1^{-1})18.4
3-(4-Fluorophenyl)propanoyl chlorideFLow (k = 0.03 min1^{-1})22.7

The bromine substituent optimally balances electronic effects for coupling reactions while maintaining manageable toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator